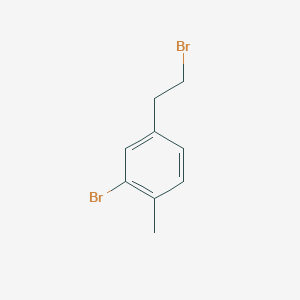![molecular formula C11H17Br B13193539 2-[1-(Bromomethyl)cyclopropyl]bicyclo[2.2.1]heptane](/img/structure/B13193539.png)
2-[1-(Bromomethyl)cyclopropyl]bicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(Bromomethyl)cyclopropyl]bicyclo[221]heptane is an organic compound with the molecular formula C11H17Br It is a bicyclic compound featuring a bromomethyl group attached to a cyclopropyl ring, which is further fused to a bicyclo[221]heptane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Bromomethyl)cyclopropyl]bicyclo[2.2.1]heptane typically involves the bromination of a suitable precursor. One common method is the bromination of 2-(cyclopropylmethyl)bicyclo[2.2.1]heptane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominated compounds to meet industrial safety and environmental standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(Bromomethyl)cyclopropyl]bicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Reduction: Formation of the corresponding methyl derivative.
Oxidation: Formation of alcohols or ketones.
Wissenschaftliche Forschungsanwendungen
2-[1-(Bromomethyl)cyclopropyl]bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[1-(Bromomethyl)cyclopropyl]bicyclo[2.2.1]heptane depends on the specific application and the target molecule. In general, the bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The cyclopropyl and bicyclo[2.2.1]heptane rings provide structural rigidity, which can influence the compound’s reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Bromomethyl)bicyclo[2.2.1]heptane
- 1-Bromobicyclo[2.2.1]heptane
- 2-(4-Bromobutyl)bicyclo[2.2.1]heptane
Uniqueness
2-[1-(Bromomethyl)cyclopropyl]bicyclo[2.2.1]heptane is unique due to the presence of the cyclopropyl ring fused to the bicyclo[2.2.1]heptane structure. This fusion imparts distinct steric and electronic properties, making it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Eigenschaften
Molekularformel |
C11H17Br |
|---|---|
Molekulargewicht |
229.16 g/mol |
IUPAC-Name |
2-[1-(bromomethyl)cyclopropyl]bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H17Br/c12-7-11(3-4-11)10-6-8-1-2-9(10)5-8/h8-10H,1-7H2 |
InChI-Schlüssel |
AWKURHPAUBSILZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CC2C3(CC3)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid dihydrate](/img/structure/B13193468.png)
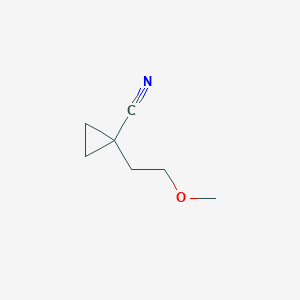

![2-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8h)-yl)propanoic acid](/img/structure/B13193482.png)
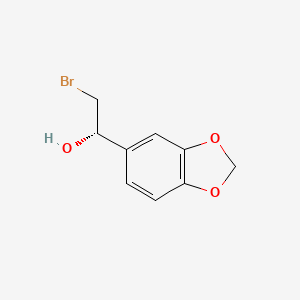
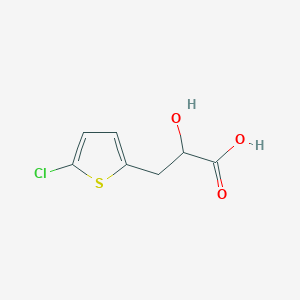
![11-Oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid](/img/structure/B13193501.png)
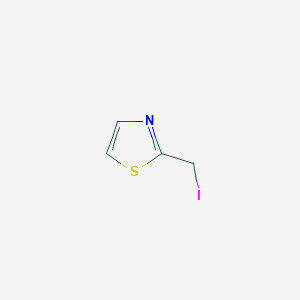

![Methyl 5-[(methylamino)methyl]furan-2-carboxylate](/img/structure/B13193518.png)


